molecular formula C10H11NO5 B1611678 Ethyl 2-methoxy-5-nitrobenzoate CAS No. 90923-08-3

Ethyl 2-methoxy-5-nitrobenzoate

Cat. No.: B1611678
CAS No.: 90923-08-3
M. Wt: 225.2 g/mol
InChI Key: LLMJDYSVAYKBJC-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methoxy-5-nitrobenzoate typically involves the nitration of ethyl 2-methoxybenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methoxy-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Reduction: Ethyl 2-methoxy-5-aminobenzoate.

    Substitution: Ethyl 2-hydroxy-5-nitrobenzoate (if methoxy group is replaced by a hydroxyl group).

Scientific Research Applications

Ethyl 2-methoxy-5-nitrobenzoate has several applications in scientific research:

Comparison with Similar Compounds

    Methyl 2-methoxy-5-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-methoxy-3-nitrobenzoate: Similar structure but with different positions of the methoxy and nitro groups.

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications in synthesis and research. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10(12)8-6-7(11(13)14)4-5-9(8)15-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMJDYSVAYKBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561140
Record name Ethyl 2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90923-08-3
Record name Ethyl 2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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